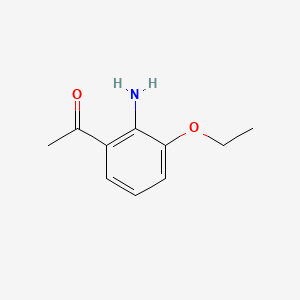![molecular formula C183H281N57O54S2 B561549 [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide CAS No. 313988-89-5](/img/structure/B561549.png)
[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide
描述
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” is a potent and selective Y5 neuropeptide Y receptor agonist . It is a chain of amino acids bound together via covalent peptide bonds .
Synthesis Analysis
The synthesis of polypeptides involves the formation of covalent peptide bonds . The process of protein synthesis involves translation from RNA to polypeptide .Molecular Structure Analysis
The molecular structure of a polypeptide is a continuous, unbranched chain of amino acids joined by peptide bonds . The peptide sequence of “[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” selectively binds to Y5 over Y1, Y2, and Y4 .Chemical Reactions Analysis
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” selectively binds to Y5 (IC 50 = 0.24 nM in HEK293 cells expressing the human receptor) over Y1, Y2, and Y4 (IC 50 s = 530, >500, and 51 nM, respectively, in BHK-21 cells expressing the human receptors) .Physical And Chemical Properties Analysis
“[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide” has an empirical formula of C183H281N57O54S2 and a molecular weight of 4207.67 . It is a solid substance with a peptide content of ≥80%. It is stored in desiccated conditions at a temperature of -20°C .科学研究应用
The compound has been identified as a selective agonist for the Y5 receptor, with implications for understanding appetite regulation and stress sensitivity. Walker et al. (2009) found that the Y5 receptor antagonist Lu AA33810 blocked feeding elicited by intracerebroventricular injection of this compound in rats, suggesting its role in appetite regulation and stress response mechanisms (Walker et al., 2009).
Dumont et al. (2004) demonstrated that iodinated [cPP1-7, NPY19-23, Ala31, Aib32, Gln34]hPP is a useful tool for studying Y5 receptor subtype, indicating its utility in receptor autoradiography studies (Dumont et al., 2004).
Research by Beck‐Sickinger et al. (2019) highlighted the compound's utility in labeling Y5 receptors preferentially, providing insights into the unique features of the Y5 receptor subtype (Beck‐Sickinger et al., 2019).
The compound has been used in studies to differentiate the roles of Y1 and Y5 receptors in various physiological processes, such as feeding in guinea pigs (Lecklin et al., 2003) and modulation of emotional processes and body weight in rats (Morales-Medina et al., 2012) (Lecklin et al., 2003); (Morales-Medina et al., 2012).
Cabrele et al. (2000) developed a Y5 receptor-selective analog of neuropeptide Y, demonstrating its role as an agonist and its impact on feeding in rats (Cabrele et al., 2000).
Packiarajan et al. (2011) synthesized compounds with high affinity at the NPY(5) receptor, showing their potential in inhibiting feeding behavior elicited by the compound (Packiarajan et al., 2011).
安全和危害
属性
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMCMRQWOIRILO-VRGOUOKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C183H281N57O54S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4208 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



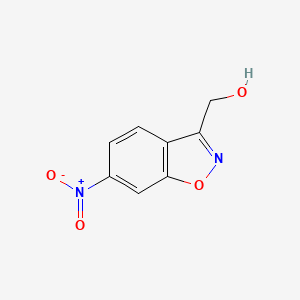
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

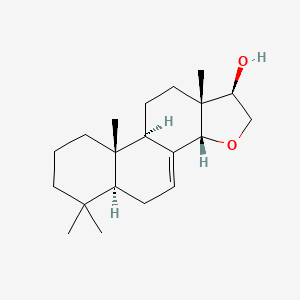
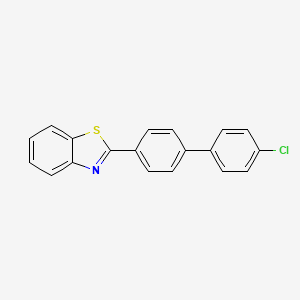
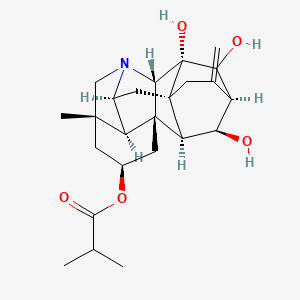

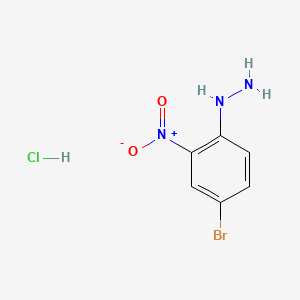
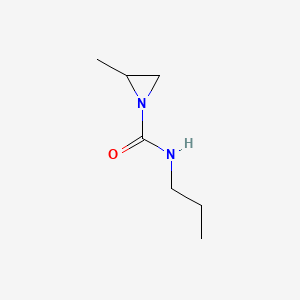
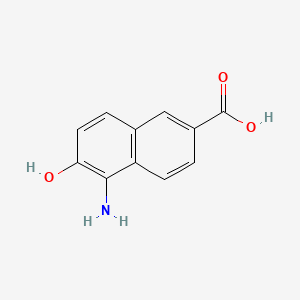
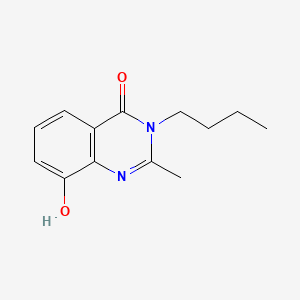
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)
